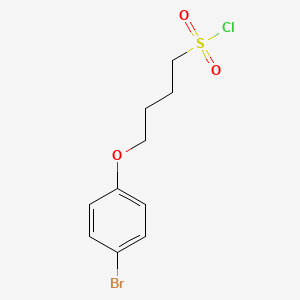
4-(4-Bromophenoxy)butane-1-sulfonyl chloride
Vue d'ensemble
Description
“4-(4-Bromophenoxy)butane-1-sulfonyl chloride” is a chemical compound with the molecular formula C10H12BrClO3S. It consists of 12 Hydrogen atoms, 10 Carbon atoms, 3 Oxygen atoms, 1 Sulfur atom, 1 Chlorine atom, and 1 Bromine atom .
Molecular Structure Analysis
The molecular structure of “4-(4-Bromophenoxy)butane-1-sulfonyl chloride” is composed of 28 atoms in total . The molecule has a molecular weight of 327.62 g/mol.Applications De Recherche Scientifique
-
Reductive Coupling of Sulfonyl Chlorides
- Scientific Field : Organic Chemistry
- Application Summary : Sulfonyl chlorides, including “4-(4-Bromophenoxy)butane-1-sulfonyl chloride”, can be used in the reductive coupling process to produce corresponding disulfides . This method is operationally simple and environmentally benign .
- Methods of Application : The sulfonyl chlorides can be rapidly reduced with an SO2/KI/H2SO4 system in moderate to good yields at 80 °C in water .
- Results or Outcomes : The reductive coupling of sulfonyl chlorides to the corresponding disulfides has been developed. This method provides a procedure for the synthesis of thiols .
-
Synthesis of Novel Compounds
- Scientific Field : Medicinal Chemistry
- Application Summary : “4-(4-Bromophenoxy)butane-1-sulfonyl chloride” can be used in the synthesis of novel compounds, which belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes . These compounds have potential antimicrobial effects and toxicity .
- Methods of Application : The specific methods of synthesis were not detailed in the source, but these compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques .
- Results or Outcomes : The synthesized compounds were tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus .
-
Reduction of Sulfonyl Chlorides with Sulfur Dioxide
- Scientific Field : Organic Chemistry
- Application Summary : Sulfonyl chlorides can be reduced with sulfur dioxide in water as a solvent . This method is operationally simple and environmentally benign .
- Methods of Application : The sulfonyl chlorides can be rapidly reduced with an SO2/KI/H2SO4 system in moderate to good yields at 80 °C in water .
- Results or Outcomes : The reductive coupling of sulfonyl chlorides to the corresponding disulfides has been developed. This method provides a procedure for the synthesis of thiols .
-
Synthesis of Sulfonyl Chlorides from Sulfonic Acids
- Scientific Field : Organic Chemistry
- Application Summary : A novel and efficient method enables the preparation of sulfonyl chlorides from sulfonic acids using TAPC as a chlorinating agent . This method is cost-effective and allows for the facile isolation of the desired products .
- Methods of Application : The specific methods of synthesis were not detailed in the source, but it involves the use of TAPC as a chlorinating agent under solvent-free conditions .
- Results or Outcomes : The methodology provides a practical alternative and a valuable synthetic tool for various pharmaceutical applications .
-
Reduction of Sulfonyl Chlorides with Sulfur Dioxide
- Scientific Field : Organic Chemistry
- Application Summary : Sulfonyl chlorides can be reduced with sulfur dioxide in water as a solvent . This method is operationally simple and environmentally benign .
- Methods of Application : The sulfonyl chlorides can be rapidly reduced with an SO2/KI/H2SO4 system in moderate to good yields at 80 °C in water .
- Results or Outcomes : The reductive coupling of sulfonyl chlorides to the corresponding disulfides has been developed. This method provides a procedure for the synthesis of thiols .
-
Synthesis of Sulfonyl Chlorides from Sulfonic Acids
- Scientific Field : Organic Chemistry
- Application Summary : A novel and efficient method enables the preparation of sulfonyl chlorides from sulfonic acids using TAPC as a chlorinating agent . This method is cost-effective and allows for the facile isolation of the desired products .
- Methods of Application : The specific methods of synthesis were not detailed in the source, but it involves the use of TAPC as a chlorinating agent under solvent-free conditions .
- Results or Outcomes : The methodology provides a practical alternative and a valuable synthetic tool for various pharmaceutical applications .
Safety And Hazards
The safety data sheets for related compounds suggest that they are considered hazardous by the 2012 OSHA Hazard Communication Standard . They may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Propriétés
IUPAC Name |
4-(4-bromophenoxy)butane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO3S/c11-9-3-5-10(6-4-9)15-7-1-2-8-16(12,13)14/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSVEJRAWZRLGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCS(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenoxy)butane-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B1443916.png)
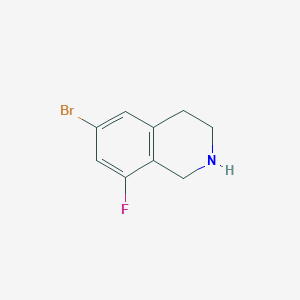
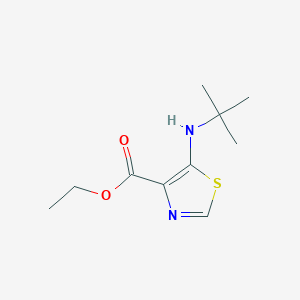
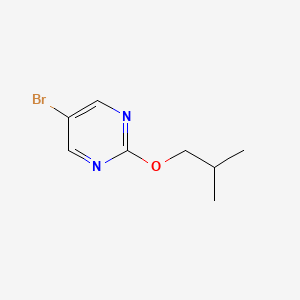
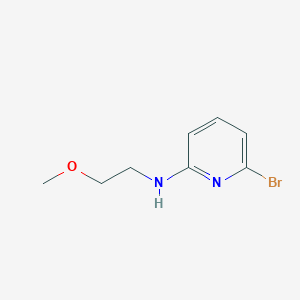
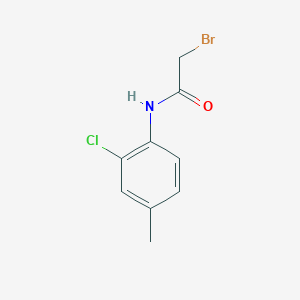
![[2-(Butylthio)-1-cyclopropylethyl]methylamine](/img/structure/B1443924.png)
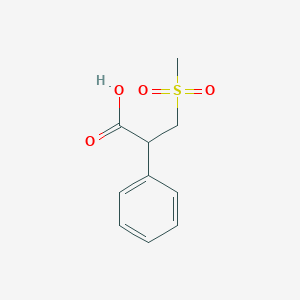
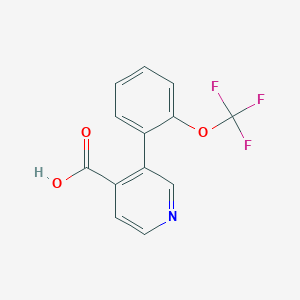
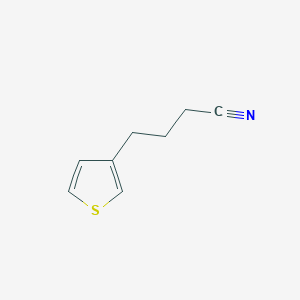
![3-[2-(5-Bromo-2-chlorophenoxy)ethyl]thiophene](/img/structure/B1443935.png)
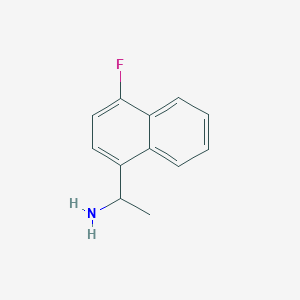
![4-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyloxane-4-carboxylic acid](/img/structure/B1443937.png)
![Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate](/img/structure/B1443939.png)